3-(4-Methoxyphenyl)-1,1-dimethylurea

Descripción general

Descripción

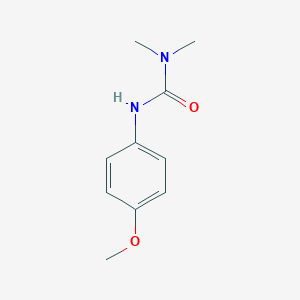

3-(4-Methoxyphenyl)-1,1-dimethylurea: is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 4-methoxyaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-Methoxyaniline} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

**Industrial Production

Actividad Biológica

3-(4-Methoxyphenyl)-1,1-dimethylurea, also known as N,N-dimethyl-N'-p-methoxyphenylurea, is an organic compound with a notable structure that influences its biological activities. With the molecular formula C₁₀H₁₄N₂O₂, this compound has garnered attention for its potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and is further linked to a dimethylurea moiety. This unique structure contributes to its chemical properties and biological activities. The synthesis typically involves the reaction of 4-methoxyaniline with dimethylcarbamoyl chloride or triphosgene in the presence of a base such as triethylamine.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has shown effectiveness against various microbial strains, although specific details regarding its spectrum of activity and mechanisms remain limited.

Herbicidal Properties

One of the primary applications of this compound is as a herbicide . It acts as an inhibitor of photosynthesis in plants by targeting the photosystem II complex. This mechanism makes it effective against a variety of weed species, providing valuable crop protection in agricultural settings. The following table summarizes the herbicidal activity compared to similar compounds:

| Compound Name | Molecular Formula | Mechanism of Action | Herbicidal Efficacy |

|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₂ | Inhibits photosystem II | Effective against many weeds |

| Metoxuron | C₁₀H₁₃ClN₂O₂ | Inhibits photosynthesis | Widely used herbicide |

| Monuron | C₉H₁₁ClN₂O | Similar action on photosynthesis | Older formulation |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic effects. However, comprehensive research is required to elucidate its pharmacological profile and confirm these potential benefits.

The exact mechanism by which this compound exerts its biological effects is not fully understood. It is believed to interact with various biochemical pathways in plants, particularly those involved in photosynthesis and growth regulation. Research indicates that it may affect enzyme activities related to chlorophyll synthesis and energy transfer within plant cells.

Stability and Environmental Interactions

The stability of this compound can be influenced by environmental factors such as light and moisture. Under certain conditions, it may undergo hydrolysis or phototransformation, leading to degradation products that could impact its efficacy as a herbicide.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted on various microbial strains demonstrated that the compound exhibited significant antimicrobial activity, although further investigation is needed to identify specific targets and mechanisms.

- Herbicidal Efficacy Trials : Field trials showed that this compound effectively reduced weed populations in crops compared to untreated controls. Its application resulted in improved crop yields due to reduced competition from weeds.

- Inflammatory Response Studies : Research on animal models indicated potential anti-inflammatory effects, suggesting that it might modulate inflammatory pathways; however, more detailed studies are required for validation.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLYWJDPJMDAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876065 | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-02-3 | |

| Record name | Urea, 3-(p-methoxyphenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.